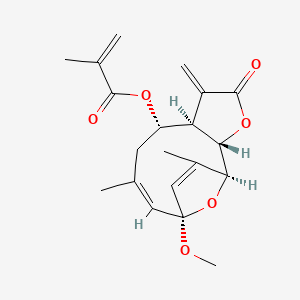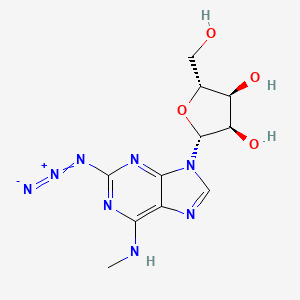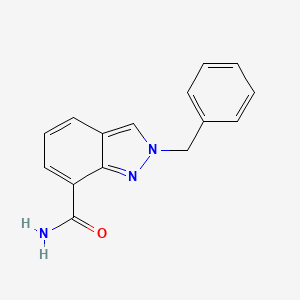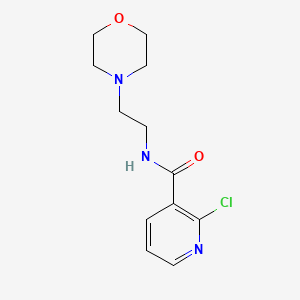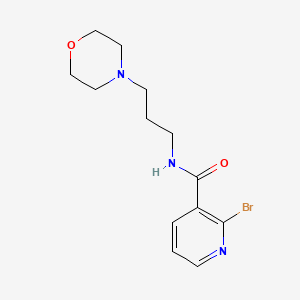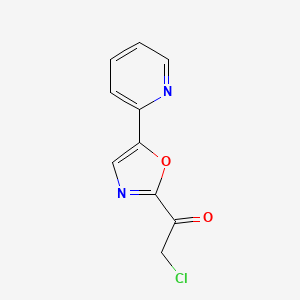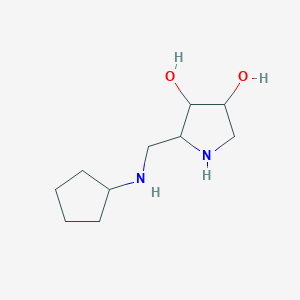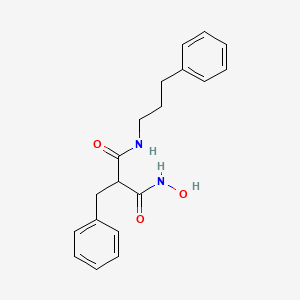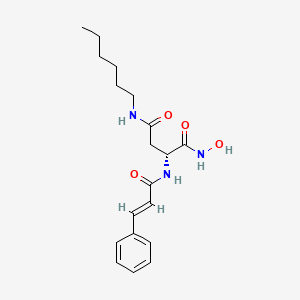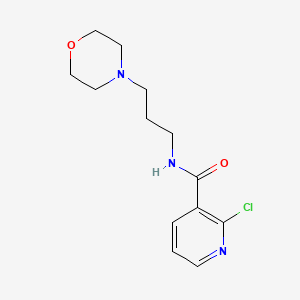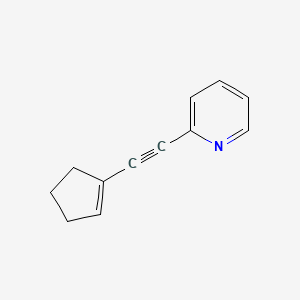
2-Cyclopent-1-enylethynyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopent-1-enylethynyl-pyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a cyclopentene ring attached to an ethynyl group, which is further connected to a pyridine ring. The combination of these structural elements imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopent-1-enylethynyl-pyridine typically involves the coupling of cyclopentene derivatives with ethynyl-pyridine precursors. One common method includes the reaction of ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate with cyanothioacetamide, followed by treatment with N-benzyl-α-chloroacetamide under specific conditions to yield the desired product . The reaction conditions often require the use of catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of metal-free and transition metal-catalyzed reactions is also explored to enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopent-1-enylethynyl-pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into saturated derivatives using hydrogenation catalysts.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide in pyridine solution.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Epoxides and Diols: Formed through oxidation reactions.
Saturated Derivatives: Resulting from reduction reactions.
Functionalized Pyridines: Obtained through substitution reactions.
Scientific Research Applications
2-Cyclopent-1-enylethynyl-pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopent-1-enylethynyl-pyridine primarily involves its interaction with metabotropic glutamate receptor 5 (mGlu5). Upon binding to the receptor, the compound induces a conformational change that activates G-protein signaling pathways. This activation leads to the modulation of downstream effectors, including the phosphatidylinositol-calcium second messenger system, which plays a crucial role in regulating synaptic plasticity and neural network activity .
Comparison with Similar Compounds
2-Cyclopent-1-enylethynyl-pyridine can be compared with other similar compounds such as:
Cyclohexenyl-alkynyl pyridines: These compounds also act as mGlu5 receptor antagonists but differ in their ring structure and substitution patterns.
Dehydropiperidinyl-alkynyl pyridines: Similar in function but have a different heterocyclic core.
Cyclopenta[c]pyridine derivatives: These compounds share the cyclopentene ring but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of the cyclopentene and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-[2-(cyclopenten-1-yl)ethynyl]pyridine |
InChI |
InChI=1S/C12H11N/c1-2-6-11(5-1)8-9-12-7-3-4-10-13-12/h3-5,7,10H,1-2,6H2 |
InChI Key |
PJMNINJICZHJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C#CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



